molecular formula C15H13N5O B10773500 5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide

5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide

Katalognummer B10773500
Molekulargewicht: 279.30 g/mol
InChI-Schlüssel: VOQXQYXTZZHYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include the use of advanced equipment and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on these products can be found in scientific literature and databases .

Wissenschaftliche Forschungsanwendungen

5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide include other pyrrole derivatives and aminopyrimidine compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties .

Uniqueness

The uniqueness of This compound Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C15H13N5O

Molekulargewicht

279.30 g/mol

IUPAC-Name

5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c16-14(21)10-8-12(11-6-7-18-15(17)20-11)19-13(10)9-4-2-1-3-5-9/h1-8,19H,(H2,16,21)(H2,17,18,20)

InChI-Schlüssel

VOQXQYXTZZHYBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.